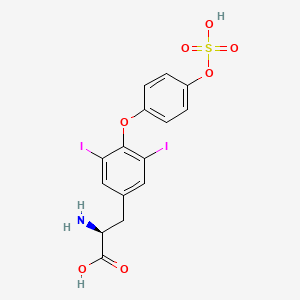

3,5-Diiodo-L-thyronine 4'-O-Sulfate

Descripción

Historical Context and Discovery

The discovery of 3,5-diiodo-L-thyronine 4'-O-sulfate (3,5-T2S) emerged from investigations into thyroid hormone metabolism during the late 20th century. Early studies identified sulfation as a key modification influencing iodothyronine bioavailability and degradation. In 1983, Otten et al. demonstrated that sulfation precedes deiodination of iodothyronines in rat hepatocytes, establishing sulfotransferases as critical regulators of thyroid hormone inactivation. The specific characterization of 3,5-T2S occurred alongside advancements in mass spectrometry and immunoassay technologies, which enabled precise detection of sulfated thyroid hormone metabolites in biological samples.

Position in Thyroid Hormone Metabolic Pathway

3,5-T2S occupies a pivotal node in the thyroid hormone cascade (Table 1):

| Precursor | Enzyme Involved | Product | Metabolic Fate |

|---|---|---|---|

| Thyroxine (T4) | Type I Deiodinase (DIO1) | Triiodothyronine (T3) | Further deiodination/sulfation |

| Triiodothyronine (T3) | Sulfotransferases (SULTs) | 3,5-T2S | Accelerated deiodination |

| 3,5-T2S | Type I Deiodinase (DIO1) | 3,3'-Diiodothyronine sulfate | Biliary excretion |

Sulfation of 3,5-diiodo-L-thyronine (3,5-T2) at the 4'-hydroxyl group enhances its susceptibility to inner-ring deiodination by DIO1, facilitating irreversible hormone inactivation. This reaction reduces systemic thyroid hormone activity while promoting iodine recycling.

Research Significance in Endocrine Biochemistry

3,5-T2S serves dual roles in endocrine research:

- Biomarker Potential : Elevated serum levels correlate with nonthyroidal illnesses, including sepsis and renal dysfunction.

- Regulatory Mechanism : Sulfation redirects thyroid hormone metabolites toward catabolic pathways, modulating tissue-specific hormone availability.

- Therapeutic Target : Inhibition of sulfotransferases by environmental pollutants (e.g., brominated flame retardants) disrupts thyroid homeostasis, highlighting its clinical relevance.

Propiedades

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQDJLGYJSQKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Deiodination of Tetraiodothyronine (T4)

The precursor T2 is commonly derived from controlled deiodination of T4 (thyroxine). Enzymatic deiodination by deiodinases (e.g., DIO1, DIO2, DIO3) selectively removes iodine atoms from the outer phenolic ring. Chemically, reductive deiodination employs catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas:

This method yields T2 with >80% efficiency under optimized conditions (50°C, 24 h).

Direct Coupling of Diiodophenol and Tyrosine Derivatives

An alternative route involves constructing the thyronine skeleton via Ullmann coupling. 3,5-Diiodophenol reacts with a protected L-tyrosine derivative (e.g., methyl ester) in the presence of copper(I) iodide and a base:

Deprotection with hydrochloric acid yields T2 with 65–70% overall yield.

Regioselective Sulfation of T2 at the 4'-Position

Sulfating Agents and Reaction Conditions

Sulfation of the 4'-phenolic hydroxyl group requires regioselective reagents. Sulfur trioxide-triethylamine complex (SO₃·NEt₃) in dimethylformamide (DMF) at 0–5°C achieves >90% conversion:

The reaction proceeds via nucleophilic attack of the deprotonated phenolic oxygen on electrophilic sulfur.

Protection-Deprotection Strategy

To prevent side reactions at the amino and carboxyl groups, temporary protection is essential:

-

Amino Protection : Acetylation with acetic anhydride.

-

Carboxyl Protection : Esterification with methanol/HCl.

After sulfation, deprotection uses NaOH (1 M, 2 h) to yield pure T2S.

Purification and Characterization

Chromatographic Techniques

Crude T2S is purified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Retention time correlates with sulfation confirmed by mass spectrometry (m/z 730.75 [M-H]⁻).

Crystallization

Recrystallization from aqueous acetone (1:1 v/v) yields colorless needles with >98% purity. X-ray diffraction confirms the sulfate group at the 4'-position.

Analytical Data and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| T4 Deiodination | Pd/C, H₂, 50°C, 24 h | 82 | 95 |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C, 48 h | 68 | 90 |

| Sulfation | SO₃·NEt₃, DMF, 0°C, 4 h | 91 | 97 |

| Deprotection | NaOH (1 M), 2 h | 95 | 99 |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.

Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidized Derivatives: Formation of nitroso or nitro derivatives.

Deiodinated Products: Compounds with fewer iodine atoms.

Substituted Products: Various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Medicine

Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.

Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.

Industry

Dye Synthesis: Used in the production of dyes with specific color properties.

Polymer Additives: Incorporated into polymers to enhance their stability and performance.

Mecanismo De Acción

The mechanism by which 3,5-Diiodo-L-thyronine 4'-O-Sulfate exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.

4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.

Uniqueness

Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.

Functional Versatility:

Actividad Biológica

3,5-Diiodo-L-thyronine 4'-O-sulfate (often referred to as 3,5-T2 sulfate) is a sulfated derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2). This compound has garnered attention in recent years due to its potential biological activities and implications for metabolic regulation. This article explores the biological activity of 3,5-T2 sulfate, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

The biological activity of 3,5-T2 sulfate is primarily mediated through its interaction with thyroid hormone receptors and other cellular targets. It operates via both genomic and non-genomic pathways:

- Genomic Pathways : 3,5-T2 sulfate binds to thyroid hormone receptors in the nucleus, influencing gene expression related to metabolism and energy expenditure.

- Non-Genomic Pathways : The compound affects mitochondrial function and oxidative stress, modulating energy metabolism through rapid signaling mechanisms.

These interactions suggest that 3,5-T2 sulfate may play a role in regulating metabolic processes more rapidly than traditional thyroid hormones like thyroxine (T4) and triiodothyronine (T3) .

Biological Effects

Research indicates that 3,5-T2 sulfate influences various physiological processes:

- Mitochondrial Function : Studies have shown that 3,5-T2 sulfate enhances mitochondrial oxidative capacity. For instance, it has been reported to increase fatty acid uptake and oxidation rates in tissues such as liver, skeletal muscle, and brown adipose tissue .

- Metabolic Regulation : The compound has been linked to improved metabolic outcomes in animal models. For example, it demonstrated potential in reducing hepatic steatosis (fatty liver disease) by modulating energy metabolism pathways differently than T3 .

- Cold Tolerance : In hypothyroid rat models, treatment with 3,5-T2 sulfate improved cold tolerance and survival rates during cold exposure .

Comparative Biological Activity

The following table summarizes the biological activities of 3,5-Diiodo-L-thyronine (3,5-T2) versus its sulfate derivative:

| Biological Activity | 3,5-Diiodo-L-thyronine (3,5-T2) | This compound |

|---|---|---|

| Mitochondrial Oxidative Capacity | Increased | Enhanced |

| Fatty Acid Oxidation | Increased | Enhanced |

| Hepatic Steatosis Reduction | Yes | Yes |

| Cold Tolerance Improvement | Yes | Yes |

| Thyromimetic Activity | Moderate | Minimal |

Case Studies

- Animal Model Studies : In a study involving rats treated with 3,5-T2 sulfate, significant increases in mitochondrial function were observed. The treatment resulted in higher rates of fatty acid oxidation compared to controls .

- Human Serum Analysis : A feasibility study assessed endogenous levels of 3,5-T2 and its metabolites in human serum. The findings indicated that while 3,5-T2 had active roles in metabolism regulation, the sulfate form exhibited reduced intrinsic activity but could be reactivated under certain conditions .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Metabolic Disorders : Given its role in enhancing mitochondrial function and reducing hepatic fat accumulation, this compound may be explored as a treatment for obesity and non-alcoholic fatty liver disease (NAFLD) .

- Thyroid Dysfunction : The ability of 3,5-T2 sulfate to modulate thyroid hormone action could be beneficial in conditions like hypothyroidism or resistance to thyroid hormone .

Q & A

Q. What are the primary mechanisms by which 3,5-Diiodo-L-thyronine (T2) modulates lipid metabolism in experimental models?

T2 enhances mitochondrial fatty acid oxidation and energy expenditure via non-genomic pathways, independent of thyroid hormone receptors (THRs). In hypothyroid rats, T2 rapidly increases hepatic fatty acid oxidation rates and restores bioenergetic parameters, such as FoF1-ATP synthase activity and cardiolipin levels, critical for mitochondrial function . These effects are mediated through direct mitochondrial interactions, including upregulation of oxidative phosphorylation (OXPHOS) complexes I, IV, and V .

Q. How does T2 influence insulin sensitivity in high-fat diet (HFD)-induced metabolic dysfunction?

T2 ameliorates insulin resistance by reducing intramyocellular lipid (IMCL) accumulation and enhancing mitochondrial substrate utilization. In HFD-fed rats, T2 administration restores glycolytic fiber dominance in skeletal muscle, improves mitochondrial morphology, and suppresses pro-inflammatory pathways (e.g., NF-κB signaling), thereby enhancing insulin sensitivity .

Q. What experimental models are commonly used to study T2's metabolic effects?

Rodent models, particularly HFD-fed rats and hypothyroid rats, are widely employed. Key endpoints include mitochondrial respiration assays, OXPHOS complex activity (measured via BN-PAGE), lipid oxidation rates, and histochemical analysis of muscle fiber composition .

Q. What safety precautions are critical when handling T2 in laboratory settings?

T2 should be treated as a non-sterile research compound. Precautions include avoiding repeated freeze-thaw cycles, pre-sterilization for cell culture use, and adherence to institutional biosafety protocols for handling iodinated compounds .

Advanced Research Questions

Q. How can proteomic approaches elucidate T2's effects on skeletal muscle mitochondria in HFD-fed models?

A combination of 2D electrophoresis (2D-E), nanoLC-ESI-LIT-MS/MS, and bioinformatics (e.g., Ingenuity Pathway Analysis) identifies differentially expressed mitochondrial proteins. For example, T2 downregulates oxidative metabolism enzymes (e.g., NADH-ubiquinone oxidoreductase) while upregulating glycolytic pathway components, reflecting mitochondrial adaptation to a glycolytic phenotype .

Q. What methodologies are used to resolve contradictions in T2's effects on mitochondrial reactive oxygen species (ROS)?

Conflicting data on ROS modulation (e.g., reduced H₂O₂ in some studies vs. increased antioxidant activity in others) are addressed through integrated assays:

Q. How does T2 regulate mitochondrial dynamics in skeletal muscle during metabolic stress?

T2 prevents HFD-induced mitochondrial fragmentation by normalizing expression of dynamin-1-like protein (DRP1) and peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α). This promotes tubular mitochondrial networks and reduces fission, as visualized via transmission electron microscopy .

Q. What experimental designs distinguish T2's genomic vs. non-genomic actions in metabolic tissues?

- Nuclear receptor knockout models (e.g., TRβ-deficient mice) isolate non-genomic effects.

- Mitochondrial proteome profiling identifies T2-specific targets (e.g., FoF1-ATP synthase).

- Acute vs. chronic dosing studies differentiate rapid metabolic effects (e.g., oxygen consumption spikes) from long-term transcriptional changes .

Q. How can metabolomic and transcriptomic data be integrated to map T2's influence on hepatic lipid pathways?

Stable isotope tracing (e.g., ¹³C-palmitate) combined with RNA-seq reveals T2's dual role:

Q. What are the limitations of current models for studying T2's sulfate derivatives, such as 3,5-Diiodo-L-thyronine 4'-O-Sulfate?

Limited pharmacokinetic data and species-specific metabolism (e.g., sulfation pathways in rodents vs. humans) complicate translational studies. Advanced techniques, such as ion-pair hollow-fiber liquid-phase microextraction coupled with capillary electrophoresis , are required to quantify sulfated derivatives in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.